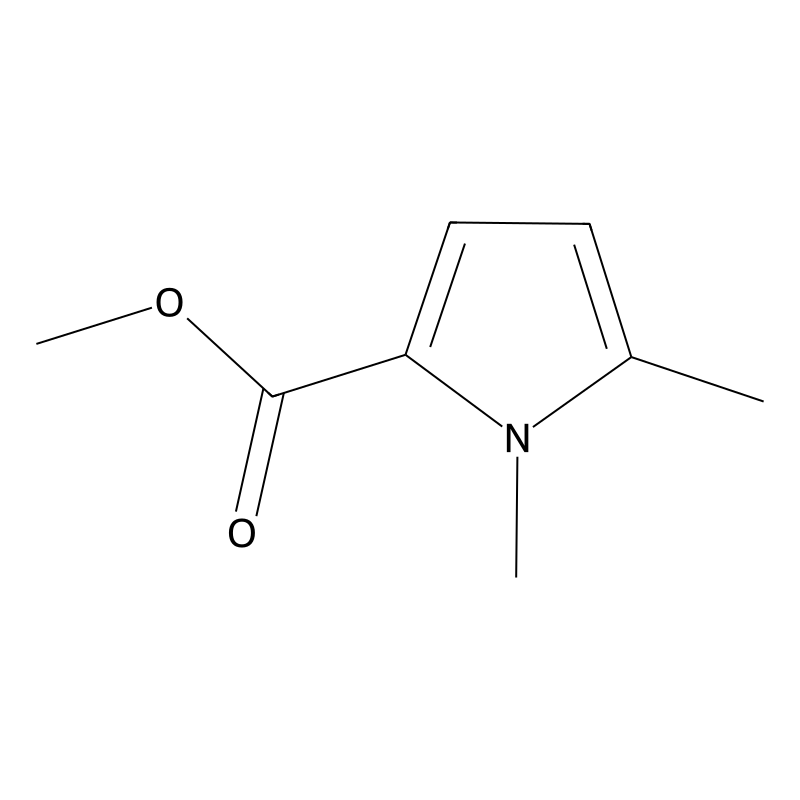Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by a five-membered aromatic ring containing nitrogen. Its structure includes two methyl groups at the 1 and 5 positions and a carboxylate ester functional group at the 2 position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity and biological properties.
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical transformations:
- Nucleophilic Substitution: The carboxylate group can be substituted by nucleophiles, facilitating the formation of diverse derivatives.
- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid.
- Condensation Reactions: This compound can participate in condensation reactions with amines to form azomethines or Schiff bases .
Several synthetic routes exist for producing methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate:
- Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonium acetate.
- Vilsmeier-Haack Reaction: This reaction allows for the formylation of pyrrole derivatives, enabling the introduction of additional functional groups .
- Ultrasound-Assisted Synthesis: Recent studies have utilized ultrasound to enhance reaction rates and yields when synthesizing similar pyrrole derivatives .
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate finds applications in:
- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
- Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.
- Material Science: The compound may be utilized in developing new materials due to its unique electronic properties .
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate shares structural similarities with other pyrrole derivatives but exhibits unique properties that distinguish it from them. Below is a comparison with several related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethyl group instead of methyl at position 1 | Higher solubility in organic solvents |
| Methyl 4-formyl-3,5-dimethyl-1H-pyrrole | Contains an aldehyde group at position 4 | Enhanced reactivity towards nucleophiles |
| Methyl 1-methyl-5-nitro-1H-pyrrole | Nitro group at position 5 | Increased biological activity due to electron-withdrawing effect |
| Methyl 2-methyl-3,5-dimethyl-1H-pyrrole | Methyl substitution at position 2 | Altered electronic properties affecting reactivity |
Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific arrangement of substituents and functional groups that influence its reactivity and biological activity.








